N-Acetyl-L-seryl-L-leucine
Description
Properties
CAS No. |
820220-54-0 |
|---|---|
Molecular Formula |
C11H20N2O5 |
Molecular Weight |
260.29 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-acetamido-3-hydroxypropanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C11H20N2O5/c1-6(2)4-8(11(17)18)13-10(16)9(5-14)12-7(3)15/h6,8-9,14H,4-5H2,1-3H3,(H,12,15)(H,13,16)(H,17,18)/t8-,9-/m0/s1 |
InChI Key |
WKQDDTDYSVHNOV-IUCAKERBSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CO)NC(=O)C |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CO)NC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthesis Overview
The synthesis of N-Acetyl-L-seryl-L-leucine typically involves two primary steps:
- Acetylation of L-serine to form N-acetyl-L-serine.
- Peptide coupling between N-acetyl-L-serine and L-leucine.
This approach ensures the formation of a stable dipeptide with defined stereochemistry.
Key Synthesis Steps
Peptide Coupling
Objective : Form the peptide bond between N-acetyl-L-serine and L-leucine.
Methods :
Carbodiimide-Mediated Coupling
Reagents :
- Dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
- Active esters (e.g., HOBt, HOAt) to enhance coupling efficiency.
Conditions :
- Solvent : Dichloromethane, DMF, or THF.
- Temperature : 0°C to room temperature.
- Reaction Time : 2–24 hours.
Example Protocol :
- Dissolve N-acetyl-L-serine and L-leucine in anhydrous DMF.
- Add DCC and HOBt sequentially.
- Stir at 0°C for 1 hour, then allow to warm to room temperature.
- Filter to remove urea byproduct.
- Purify via column chromatography.
Yield : ~60–80% under optimized conditions.
Oxidative Peptide Bond Formation
Reagents :
Mechanism :
- Thioacid forms a mixed anhydride intermediate.
- Oxidative coupling generates the peptide bond.
- Byproducts include water and H₂S₂, which are neutralized.
Advantages :
Reaction Optimization Parameters
Epimerization Mitigation :
Chemical Reactions Analysis
Types of Reactions
N-Acetyl-L-seryl-L-leucine can undergo various chemical reactions, including:
Oxidation: The hydroxyl group of the serine residue can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group of the acetyl moiety can be reduced to form an alcohol.
Substitution: The hydroxyl group of the serine residue can be substituted with other functional groups using suitable reagents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carbonyl group can yield an alcohol.
Scientific Research Applications
Niemann-Pick Disease Type C
Niemann-Pick disease type C is a lysosomal storage disorder characterized by progressive neurodegeneration. Recent studies have shown that N-Acetyl-L-leucine is effective in improving symptoms and quality of life for patients with this condition.
- Clinical Trials : A pivotal Phase III trial demonstrated that N-Acetyl-L-leucine significantly improved symptoms related to cerebellar dysfunction, as measured by the Scale for the Assessment and Rating of Ataxia (SARA) . The treatment was well-tolerated, with no serious adverse effects reported, establishing a favorable risk-benefit profile .
- Mechanism of Action : N-Acetyl-L-leucine appears to enhance cerebral glucose metabolism and improve mitochondrial function, which are critical in managing the symptoms of Niemann-Pick disease type C .
Traumatic Brain Injury
Another promising application of N-Acetyl-L-leucine is in the treatment of traumatic brain injury (TBI). Research indicates that it may mitigate neuronal death and neuroinflammation following TBI.
- Research Findings : Studies have shown that N-Acetyl-L-leucine administration leads to significant improvements in motor and cognitive functions in animal models of TBI. It reduces neuroinflammatory markers and promotes autophagy, which is crucial for neuronal recovery .
- Potential for Clinical Use : Given its neuroprotective properties, N-Acetyl-L-leucine is being considered for clinical trials aimed at treating TBI in humans .
Lysosomal Storage Disorders
Beyond Niemann-Pick disease type C, N-Acetyl-L-leucine is being investigated for its efficacy in other lysosomal storage disorders, such as GM2 gangliosidosis (including Tay-Sachs disease) . Clinical trials have indicated positive symptomatic relief and improved quality of life for affected patients.
Cognitive Decline in Aging
Research has also suggested that N-Acetyl-L-leucine may play a role in enhancing cognition and mobility in elderly populations. Its ability to normalize energy metabolism could help counteract age-related cognitive decline .
Summary of Research Findings
Mechanism of Action
The mechanism of action of N-Acetyl-L-seryl-L-leucine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating the activity of enzymes and receptors involved in cellular signaling pathways. The acetyl group enhances its ability to cross cell membranes and interact with intracellular targets, leading to changes in cellular function and metabolism.
Comparison with Similar Compounds
Structural and Functional Comparisons
N-Acetyl-L-leucine
- Structure: Acetylated form of L-leucine, with the formula C₈H₁₅NO₃ and molecular weight 173.21 g/mol .
- Key Features: Exhibits chiral specificity; the L-enantiomer is biologically active, while the D-form (N-Acetyl-D-leucine) is rarely endogenous . Used in metabolic studies, such as diabetes research, where salivary levels of N-Acetyl-L-leucine are significantly higher in healthy individuals than in diabetics (29.99 ± 32.30 pmol/mL vs. 19.48 ± 16.41 pmol/mL) . Demonstrates high stability under optimized UPLC-FL detection conditions, with a linear range of 10–300 μM and recovery rates >100% .
L-Seryl-L-leucine
- Structure: Non-acetylated dipeptide (C₉H₁₈N₂O₄) with distinct conformational behavior in side chains and hydrogen-bonding networks .
- Key Features :
N-Acetyl-D-leucine
- Structure : D-enantiomer of N-Acetyl-leucine, with identical molecular weight but reversed chirality.
- Key Features: Lower endogenous levels in humans; diabetic patients show reduced salivary concentrations (19.48 ± 16.41 pmol/mL vs. healthy 29.99 ± 32.30 pmol/mL) .
N-Acetylserine
- Structure: Acetylated L-serine (C₅H₉NO₄), lacking the leucine residue .
- Key Features :
- Serves as a precursor in glycine and cysteine biosynthesis.
- Unlike N-Acetyl-L-seryl-L-leucine, it lacks the hydrophobic leucine side chain, altering solubility and membrane interaction.
Biological Activity
N-Acetyl-L-seryl-L-leucine is a modified amino acid that has garnered attention in recent years due to its potential therapeutic applications and biological activities. This article explores its mechanisms of action, clinical studies, and implications for treating various neurodegenerative disorders.
This compound exhibits several biological activities that contribute to its therapeutic potential:
- Transport Mechanism : N-acetylation alters the physicochemical properties of L-leucine, transforming it from a zwitterion to an anionic form at physiological pH. This change enhances its uptake through organic anion transporters (OAT1 and OAT3) with low affinity but high capacity, making it more bioavailable compared to L-leucine itself .
- Neuroprotective Effects : Studies indicate that this compound can modulate neuroinflammatory responses and promote autophagy. In models of traumatic brain injury (TBI), it has been shown to reduce cortical cell death and neuroinflammation, leading to improved cognitive and motor outcomes .
- Metabolic Shifts : In conditions such as Niemann-Pick disease type C (NPC), this compound has been reported to shift cellular metabolism from glycolysis towards oxidative phosphorylation, enhancing ATP production and reducing oxidative stress .
Clinical Studies
This compound has been evaluated in various clinical settings, particularly for neurodegenerative diseases:
-
Niemann-Pick Disease Type C (NPC) :
- A Phase IIb clinical trial demonstrated significant improvements in symptoms, functioning, and quality of life among NPC patients treated with this compound. The treatment was well tolerated with no serious side effects reported .
- A pivotal Phase III study is currently underway to further assess its efficacy in NPC patients, focusing on neurological function and quality of life metrics .
- Traumatic Brain Injury :
Case Studies
Recent case studies have illustrated the compound's efficacy in real-world scenarios:
- In a cohort of 12 patients with NPC, short-term treatment with N-acetyl-DL-leucine resulted in notable improvements in ataxia and cognitive function, supporting its role as a symptomatic treatment .
- Observational studies have reported enhanced quality of life metrics among patients receiving this compound, further validating its therapeutic potential.
Summary of Research Findings
The following table summarizes key findings from various studies on this compound:
Q & A
Basic Research Questions
Q. How can researchers verify the structural identity and purity of N-Acetyl-L-leucine in synthetic preparations?
- Methodology :
- Mass Spectrometry (MS) : Use high-resolution MS to confirm molecular weight (173.2096 g/mol) and fragmentation patterns. Ion clustering data (e.g., Na⁺ adducts) can validate interactions .
- HPLC : Assess purity (>95%) using reversed-phase chromatography with UV detection. Reference standards should align with CAS 1188-21-2 .
- Spectral Data : Compare experimental IR and NMR spectra with NIST reference data to confirm stereochemistry and functional groups .
Q. What are the recommended storage and handling protocols for N-Acetyl-L-leucine in laboratory settings?
- Methodology :
- Storage : Store at -20°C in airtight containers to prevent hydrolysis or oxidation. Avoid exposure to moisture and light .
- Safety : Use PPE (gloves, goggles, lab coats) during handling. Follow waste disposal guidelines for organic acids, segregating from incompatible reagents like oxidizers .
Q. How should researchers design experiments to assess N-Acetyl-L-leucine’s solubility in aqueous vs. organic solvents?
- Methodology :
- Solubility Testing : Use gravimetric analysis or UV-Vis spectroscopy to quantify solubility in buffers (e.g., phosphate, pH 7.4) and solvents (e.g., DMSO, ethanol). Monitor temperature effects (e.g., 25°C vs. 37°C) .
- Thermodynamic Modeling : Calculate partition coefficients (logP) using computational tools like COSMO-RS, validated against experimental data .
Advanced Research Questions
Q. What methodologies resolve contradictions in reported free energy (ΔrG°) values for N-Acetyl-L-leucine’s ion-ligand interactions?
- Methodology :
- Calorimetry : Replicate collision-induced dissociation calorimetry (CIDC) under standardized conditions (e.g., 0 K) to measure ΔrG°. Compare with theoretical models (e.g., DFT calculations) .
- Data Table :
| ΔrG° (kJ/mol) | Temperature (K) | Method | Reference |
|---|---|---|---|
| 142 | 0 | CIDC | Feng et al., 1999 |
Q. How can researchers optimize N-Acetyl-L-leucine’s incorporation into peptide synthesis workflows?
- Methodology :
- Activation Strategies : Use carbodiimides (e.g., DCC) with coupling agents like HOBt to enhance efficiency. Monitor reaction progress via ninhydrin tests or LC-MS .
- Steric Considerations : Adjust protecting groups (e.g., Fmoc vs. Boc) to minimize steric hindrance in solid-phase synthesis .
Q. What advanced techniques characterize degradation pathways of N-Acetyl-L-leucine under stress conditions?
- Methodology :
- Forced Degradation Studies : Expose the compound to heat (60°C), UV light, or acidic/alkaline conditions. Analyze degradation products via LC-MS/MS and quantify kinetics using Arrhenius plots .
- Stability-Indicating Assays : Develop HPLC methods with gradient elution to separate and identify byproducts (e.g., deacetylated leucine) .
Q. How do ion clustering behaviors of N-Acetyl-L-leucine in mass spectrometry inform its structural dynamics?
- Methodology :
- Tandem MS (MS/MS) : Fragment Na⁺ or K⁺ adducts to study clustering energetics. Compare experimental fragmentation patterns with computational simulations (e.g., Gaussian) .
- Isotopic Labeling : Use deuterated solvents to track hydrogen bonding interactions during ion formation .
Methodological Notes
- Contradiction Analysis : When conflicting data arise (e.g., ΔrG° values), validate instrumentation calibration, solvent purity, and environmental controls (humidity, temperature) .
- Ethical Compliance : Adhere to institutional biosafety protocols for waste disposal, particularly for acetylated amino acids, to prevent environmental contamination .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
